Isomogroside-V -

Isomogroside-V

Catalog Number: EVT-13522068
CAS Number:
Molecular Formula: C60H102O29
Molecular Weight: 1287.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isomogroside-V is a natural product found in Siraitia with data available.
Source and Classification

Isomogroside-V is primarily sourced from the dried fruit of Siraitia grosvenorii, which has been used traditionally in Chinese medicine for its health-promoting properties. The classification of isomogroside-V falls under the category of glycosides, specifically triterpenoid glycosides, which are characterized by their sugar moiety linked to a non-sugar component (aglycone). This structural feature contributes to its sweetness and potential therapeutic effects.

Synthesis Analysis

Methods

The synthesis of isomogroside-V can be achieved through various methods:

  1. Natural Extraction: The most common method involves extracting the compound from the dried fruit of Siraitia grosvenorii. This process typically includes:
    • Harvesting: Collecting ripe fruits.
    • Drying: Sun-drying or using dehydrators to reduce moisture content.
    • Solvent Extraction: Utilizing solvents like ethanol or water to extract the sweet compounds.
  2. Chemical Synthesis: Although less common, chemical synthesis pathways have been explored, involving:
    • Glycosylation Reactions: Combining sugar moieties with triterpenoid backbones through enzymatic or chemical means.
    • Purification Techniques: Employing chromatography methods to isolate isomogroside-V from other compounds.

Technical Details

The extraction process typically involves maceration followed by filtration and concentration under reduced pressure to yield a concentrated extract rich in isomogroside-V. Chemical synthesis may require specific reagents and conditions to ensure high yields and purity.

Molecular Structure Analysis

Structure

Isomogroside-V has a complex molecular structure characterized by multiple hydroxyl groups and a triterpenoid backbone. Its molecular formula is C₃₃H₄₆O₁₈, indicating that it consists of 33 carbon atoms, 46 hydrogen atoms, and 18 oxygen atoms.

Data

The structural configuration includes several stereocenters, contributing to its unique properties. The compound's stereochemistry can significantly influence its sweetness perception and biological activity.

Chemical Reactions Analysis

Reactions

Isomogroside-V undergoes various chemical reactions that can affect its stability and sweetness:

  1. Hydrolysis: In aqueous environments, isomogroside-V can hydrolyze into simpler sugars and aglycones, which may alter its sweetness profile.
  2. Oxidation: Exposure to oxygen can lead to oxidative degradation, impacting flavor and color.
  3. Degradation Under Heat: High temperatures can also lead to the breakdown of isomogroside-V, necessitating careful handling during food processing.

Technical Details

Reactions involving isomogroside-V often require controlled conditions to minimize degradation and preserve its sweetening properties. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor these reactions.

Mechanism of Action

Process

The mechanism by which isomogroside-V exerts its sweetness involves interaction with taste receptors on the tongue. Specifically, it binds to the sweet taste receptor (T1R2/T1R3), triggering a signaling cascade that results in the perception of sweetness.

Data

Research indicates that the binding affinity of isomogroside-V may vary based on its structural features, with certain modifications enhancing its sweetness intensity compared to traditional sugars.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Isomogroside-V typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and alcohol, making it suitable for various applications in food products.

Chemical Properties

  • Stability: Isomogroside-V exhibits good stability under acidic conditions but may degrade under prolonged exposure to heat or alkaline environments.
  • Sweetness Profile: It has a sweetness potency significantly higher than sucrose, with minimal caloric content.

Relevant Data or Analyses

Studies have shown that isomogroside-V maintains its sweetness even after processing at elevated temperatures, making it an attractive option for heat-treated food products.

Applications

Isomogroside-V has diverse applications in scientific and industrial fields:

  1. Food Industry: Used as a natural sweetener in beverages, dairy products, confectionery, and dietary supplements due to its low-calorie content.
  2. Pharmaceuticals: Investigated for potential health benefits such as anti-inflammatory and antioxidant properties.
  3. Cosmetics: Explored for use in personal care products due to its moisturizing effects.

Properties

Product Name

Isomogroside-V

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C60H102O29

Molecular Weight

1287.4 g/mol

InChI

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(45(74)38(67)29(20-63)84-55)89-54-49(78)44(73)40(69)31(86-54)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)43(72)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28+,29-,30-,31-,32+,33-,34+,35-,36-,37+,38-,39-,40-,41+,42-,43+,44+,45+,46-,47+,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m1/s1

InChI Key

GRWRKEKBKNZMOA-SJJZSDDKSA-N

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C

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